molecular formula C5H5ClF2N2O2S B3025424 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1006487-21-3

1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B3025424
CAS No.: 1006487-21-3
M. Wt: 230.62 g/mol
InChI Key: CRQMKTOAMCCPJH-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-1H-pyrazole-4-sulfonyl chloride (CAS: 1006462-96-9) is a fluorinated pyrazole sulfonyl chloride derivative with the molecular formula C₆H₇ClF₂N₂O₂S and a molecular weight of 244.65 g/mol . Its structure features a pyrazole ring substituted at the 1-position with a 2,2-difluoroethyl group and at the 4-position with a sulfonyl chloride moiety. This compound is primarily utilized as a reactive intermediate in medicinal chemistry and agrochemical research, where sulfonyl chlorides serve as precursors for sulfonamides, sulfonate esters, and other functional groups . The 2,2-difluoroethyl group enhances metabolic stability and lipophilicity, making it valuable in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride typically involves the introduction of the difluoroethyl group onto the pyrazole ring, followed by sulfonylation. One common method involves the reaction of 1H-pyrazole with 2,2-difluoroethyl chloride in the presence of a base to form the difluoroethylated pyrazole. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound "1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride":

Scientific Research Applications

The compound this compound and its derivatives have applications in various scientific fields:

  • Chemistry It can be used as an intermediate in synthesizing complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. It functions as a building block in creating more complex molecules, especially fluorinated compounds.
  • Biology The compound can modify biomolecules like proteins and peptides through sulfonylation reactions. This is useful to study biological processes and create bioconjugates. It is also investigated as a biochemical probe because of its ability to interact with various biological targets.
  • Medicine The compound is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities. Research indicates that pyrazole derivatives exhibit anti-inflammatory activity. For example, similar compounds have shown promising COX-1 and COX-2 inhibitory activities.
  • Industry It is used to produce specialty chemicals and materials with specific functional properties.

Chemical Properties and Reactions

This compound has a pyrazole ring substituted with a difluoroethyl group and a sulfonyl chloride group. The inclusion of a difluoroethyl group can enhance lipophilicity and membrane permeability, while the sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting or modifying their function. The pyrazole ring can interact with various enzymes and receptors, which modulates their activity.

The compound can undergo various chemical reactions:

  • Substitution Reactions The sulfonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
  • Oxidation and Reduction Reactions The pyrazole ring and the difluoroethyl group can participate in oxidation and reduction reactions under the appropriate conditions.
  • Coupling Reactions It can be used in cross-coupling reactions, like Suzuki or Heck reactions, to form more complex molecules.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride is largely dependent on its reactivity towards nucleophiles and its ability to form stable intermediates. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of various derivatives that can interact with biological targets, such as enzymes and receptors, through covalent modification or inhibition .

Comparison with Similar Compounds

Structural and Electronic Variations

Key structural analogs differ in substituents on the pyrazole ring and the sulfonyl chloride group. These modifications influence reactivity, solubility, and biological activity:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties Reference
1-(2,2-Difluoroethyl)-1H-pyrazole-4-sulfonyl chloride 1: 2,2-difluoroethyl; 4: ClSO₂ C₆H₇ClF₂N₂O₂S 244.65 High electrophilicity, moderate lipophilicity
1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride 1: difluoromethyl; 3: methyl C₅H₅ClF₂N₂O₂S 230.52 (calculated) Enhanced electron-withdrawing effects
1-(2-Fluorophenyl)-1H-pyrazole-4-sulfonyl chloride 1: 2-fluorophenyl C₉H₆ClFN₂O₂S 260.68 Aromatic substitution increases rigidity
1-(Oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride 1: oxan-4-yl (tetrahydropyran) C₈H₁₁ClN₂O₃S 250.71 Improved solubility due to polar oxane
5-(Isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride 1: trifluoroethyl; 5: isopropoxymethyl C₉H₁₁ClF₃N₂O₃S 320.72 High lipophilicity, steric bulk

Physicochemical Properties

  • Lipophilicity : The 2,2-difluoroethyl group provides moderate logP values (~1.5–2.0), balancing solubility and membrane permeability. In contrast, trifluoroethyl derivatives () exhibit higher logP (>3.0), favoring blood-brain barrier penetration .
  • Thermal Stability : Fluorinated compounds generally exhibit higher thermal stability. The target compound’s boiling point is uncharacterized, but analogs like 1-(difluoromethyl)-3-methyl derivatives decompose above 200°C .

Commercial Availability and Handling

  • Safety data is scarce, but fluorinated sulfonyl chlorides typically require handling under inert atmospheres due to moisture sensitivity .

Biological Activity

1-(2,2-Difluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the difluoroethyl group enhances lipophilicity, while the sulfonyl chloride moiety allows for significant reactivity with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's structure features a pyrazole ring substituted with a difluoroethyl group and a sulfonyl chloride. This configuration contributes to its reactivity and interaction with various biological macromolecules.

  • Nucleophilic Substitution : The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide derivatives.
  • Interaction with Biological Targets : The difluoroethyl group improves membrane permeability, while the sulfonyl chloride can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds derived from pyrazole sulfonamides have been tested against various cancer cell lines, demonstrating promising anticancer properties .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored, suggesting potential applications in treating inflammatory diseases .
  • Antibacterial Properties : Research has indicated that certain pyrazole derivatives possess antimicrobial activity against various bacterial strains, making them candidates for further development as antibacterial agents .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in cancer cell lines ,
Anti-inflammatoryModulates inflammatory pathways ,
AntibacterialActive against multiple bacterial strains ,

Case Study: Anticancer Evaluation

A study evaluated various pyrazole derivatives for their anticancer activity using the CellTiter-Glo assay. Among these, this compound exhibited significant inhibitory effects on U937 cells with an IC50 value indicating potent activity. The structure-activity relationship (SAR) analysis highlighted the importance of the difluoroethyl substitution in enhancing efficacy against cancer cells .

Case Study: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory properties, researchers found that the compound could inhibit pro-inflammatory cytokines in vitro. This suggests a mechanism where the compound may interfere with signaling pathways involved in inflammation, positioning it as a candidate for further therapeutic exploration in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyrazole ring. A common approach includes:

Pyrazole Core Formation : Cyclocondensation of hydrazine derivatives with β-keto esters or nitriles under acidic conditions .

Difluoroethylation : Introduction of the 2,2-difluoroethyl group via alkylation using 2,2-difluoroethyl triflate or halides under basic conditions (e.g., K₂CO₃ in DMF) .

Sulfonation : Reaction with chlorosulfonic acid or sulfuryl chloride at low temperatures (0–5°C) to install the sulfonyl chloride group .
Key intermediates include 1-(2,2-difluoroethyl)-1H-pyrazole and its sulfonic acid precursor. Yield optimization often requires inert atmospheres (N₂/Ar) and moisture control.

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer :

  • Storage : Store in airtight, light-resistant containers under dry, inert conditions (e.g., nitrogen atmosphere) at 2–8°C to prevent hydrolysis .
  • Handling : Use explosion-proof equipment, fume hoods, and personal protective equipment (PPE: gloves, goggles, lab coats). Avoid contact with water, alcohols, or amines, as the sulfonyl chloride group is highly reactive .
  • Decomposition Risks : Thermal degradation above 40°C may release toxic gases (e.g., SO₂, HCl). Monitor for discoloration or gas evolution .

Q. What analytical techniques are recommended for structural confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to verify substitution patterns and purity (e.g., δ ~7.5–8.5 ppm for pyrazole protons, δ ~60–70 ppm for CF₂ in ¹³C NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic patterns (e.g., Cl⁻ presence) .
  • X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects, though crystallization may require slow evaporation in aprotic solvents (e.g., dichloromethane/hexane) .

Advanced Research Questions

Q. How does the sulfonyl chloride group influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The sulfonyl chloride moiety acts as a leaving group, enabling reactions with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. Kinetic studies show:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) accelerate reactions by stabilizing transition states .
  • Catalysis : Bases like triethylamine or DMAP improve yields by scavenging HCl, shifting equilibrium toward product formation .
  • Competitive Hydrolysis : Control water content (<0.1%) to minimize side reactions. For example, hydrolysis to sulfonic acid occurs rapidly in aqueous media (t½ < 1 hr at 25°C) .

Q. What strategies mitigate discrepancies in reported synthesis yields for this compound?

  • Methodological Answer : Yield variations often arise from:

Impurity in Starting Materials : Purify intermediates via column chromatography or recrystallization before sulfonation .

Reaction Stoichiometry : Use a 10–20% excess of chlorosulfonic acid to ensure complete sulfonation, as residual pyrazole derivatives can complicate purification .

Temperature Control : Maintain sulfonation below 5°C to suppress side reactions (e.g., ring chlorination) .
Reproducibility is enhanced by rigorous moisture exclusion (e.g., molecular sieves) and real-time monitoring via TLC or in-situ IR .

Q. How can computational methods predict the compound’s interactions in biological systems?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model binding affinities with target proteins (e.g., enzymes with nucleophilic active sites). The sulfonyl chloride’s electrophilicity may mimic transition states in inhibition .
  • QSAR Modeling : Correlate substituent effects (e.g., difluoroethyl vs. trifluoroethyl) with bioactivity using descriptors like Hammett constants or logP .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, metabolic stability), though experimental validation is critical due to the compound’s reactivity .

Q. Contradiction Analysis

Q. How to resolve conflicting data on the compound’s stability in polar solvents?

  • Methodological Answer :

  • Hypothesis Testing : Compare degradation rates in DMSO, DMF, and acetonitrile via accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring .
  • Mechanistic Insight : FTIR or ¹⁹F NMR can detect hydrolysis products (e.g., sulfonic acid or HF release) to identify solvent-specific degradation pathways .
  • Recommendation : Prefer anhydrous DMF for reactions requiring prolonged heating (>2 hr), as it minimizes hydrolysis compared to DMSO .

Properties

IUPAC Name

1-(2,2-difluoroethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClF2N2O2S/c6-13(11,12)4-1-9-10(2-4)3-5(7)8/h1-2,5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQMKTOAMCCPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride
1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride
1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride
1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride
1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride
1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride

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